![molecular formula C9H5Cl2F3O2 B6341228 3,5-Dichloro-2,4,6-trifluoro-benzoic acid ethyl ester, 97% CAS No. 1214325-38-8](/img/structure/B6341228.png)
3,5-Dichloro-2,4,6-trifluoro-benzoic acid ethyl ester, 97%
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Overview
Description
“3,5-Dichloro-2,4,6-trifluoro-benzoic acid ethyl ester” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure of “3,5-Dichloro-2,4,6-trifluoro-benzoic acid ethyl ester” is not available in the searched resources .Scientific Research Applications
Synthesis of Antibacterial Compounds
This compound serves as a valuable intermediate in the synthesis of antibacterial medications. The presence of multiple halogens in the compound’s structure makes it a versatile component for creating biologically active compounds, particularly quinolone-3-carboxylic acids derivatives .
Organometallic Reactions
The compound can be used in organometallic reactions, such as the Suzuki and Stille cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Electrophilic Aromatic Substitution
Due to the electron-withdrawing nature of the halogens, this compound is likely to undergo electrophilic aromatic substitution reactions. This allows for the introduction of various functional groups into the aromatic ring, expanding its utility in synthetic chemistry .
Benzylic Functionalization
The benzylic position of this compound is reactive towards free radical bromination and nucleophilic substitution, which can be exploited to introduce additional functional groups or modify existing ones .
Synthesis of Fluoroarenes
Fluoroarenes are important in the development of pharmaceuticals and agrochemicals. The compound can be used as a precursor for synthesizing fluoroarene derivatives, which are components of many synthetic biologically active compounds .
Aromatic Acids Derivatives
The compound can be transformed into various aromatic acids and their derivatives through processes like the Vilsmeier reaction. These derivatives have applications in the development of dyes, pigments, and pharmaceuticals .
Environmental Fate Modeling
The physicochemical properties of this compound, such as its partition coefficients and solubility, can be studied to predict its environmental fate. This information is crucial for assessing the environmental impact of new chemicals before they are introduced into the market .
Mechanism of Action
Biochemical Pathways
The compound “3,5-Dichloro-2,4,6-trifluoro-benzoic acid ethyl ester, 97%” is known to be used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The compound may act as an organoboron reagent in this process . The downstream effects of this reaction include the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis.
Pharmacokinetics
The compound’s log kow value, an indicator of its lipophilicity, is estimated to be 269 . This suggests that the compound may have moderate bioavailability, as compounds with Log Kow values between 1 and 3 are generally well absorbed.
Result of Action
As a potential organoboron reagent in suzuki–miyaura (sm) cross-coupling reactions, it may contribute to the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “3,5-Dichloro-2,4,6-trifluoro-benzoic acid ethyl ester, 97%”. For instance, the compound’s volatility from water is estimated to be 6.15E-006 atm-m3/mole , suggesting that it may evaporate into the air from water surfaces. Furthermore, its persistence time in various environmental compartments (air, water, soil, sediment) ranges from 4.14e+003 hours in air to 3.89e+004 hours in sediment , indicating that it may persist in the environment for extended periods.
properties
IUPAC Name |
ethyl 3,5-dichloro-2,4,6-trifluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O2/c1-2-16-9(15)3-6(12)4(10)8(14)5(11)7(3)13/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXKSEUVVJGKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C(=C1F)Cl)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate |
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